Bienvenue dans la boutique en ligne BenchChem!

2-[Acetyl(cyclopropyl)amino]-2-(4-hydroxyphenyl)acetic acid

medicinal chemistry building block characterization structure-property relationship

2-[Acetyl(cyclopropyl)amino]-2-(4-hydroxyphenyl)acetic acid is a synthetic non-proteinogenic amino acid derivative featuring a cyclopropyl group, an N‑acetyl moiety, and a 4‑hydroxyphenyl substituent on the α‑carbon of the glycine backbone. Its molecular formula is C₁₃H₁₅NO₄ with a molecular weight of 249.26 g·mol⁻¹.

Molecular Formula C13H15NO4
Molecular Weight 249.266
CAS No. 1404686-45-8
Cat. No. B2376646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[Acetyl(cyclopropyl)amino]-2-(4-hydroxyphenyl)acetic acid
CAS1404686-45-8
Molecular FormulaC13H15NO4
Molecular Weight249.266
Structural Identifiers
SMILESCC(=O)N(C1CC1)C(C2=CC=C(C=C2)O)C(=O)O
InChIInChI=1S/C13H15NO4/c1-8(15)14(10-4-5-10)12(13(17)18)9-2-6-11(16)7-3-9/h2-3,6-7,10,12,16H,4-5H2,1H3,(H,17,18)
InChIKeyNLNJUNURWQEFAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[Acetyl(cyclopropyl)amino]-2-(4-hydroxyphenyl)acetic acid (CAS 1404686-45-8): Structural Profile and Procurement-Relevant Characteristics


2-[Acetyl(cyclopropyl)amino]-2-(4-hydroxyphenyl)acetic acid is a synthetic non-proteinogenic amino acid derivative featuring a cyclopropyl group, an N‑acetyl moiety, and a 4‑hydroxyphenyl substituent on the α‑carbon of the glycine backbone. Its molecular formula is C₁₃H₁₅NO₄ with a molecular weight of 249.26 g·mol⁻¹ . The compound is primarily employed as a chiral building block in medicinal chemistry campaigns targeting enzyme inhibitors, where the cyclopropyl ring confers conformational rigidity and the phenolic hydroxyl group enables late‑stage functionalization [1]. Procurement of this substance is typically driven by the need for a pre‑acetylated, cyclopropyl‑bearing glycine scaffold that is not readily accessible from simpler phenylglycine intermediates.

Why Generic Substitution Fails for 2-[Acetyl(cyclopropyl)amino]-2-(4-hydroxyphenyl)acetic acid


In‑class compounds such as 2‑(cyclopropylamino)‑2‑(4‑hydroxyphenyl)acetic acid (CAS 1218428‑06‑8) or simple N‑acetyl‑4‑hydroxyphenylglycine cannot be exchanged without altering the molecular recognition profile of the final ligand. The N‑acetyl substituent eliminates a hydrogen‑bond donor, decreasing the H‑bond donor count from 3 to 2 relative to the de‑acetylated analog ; this change directly impacts passive membrane permeability and off‑target binding potential. Furthermore, the cyclopropyl ring imparts a unique combination of steric bulk and restricted rotational freedom that simple alkyl‑substituted glycine derivatives lack [1]. These structural differences translate into measurable changes in chromatographic retention, solubility, and ultimately biological activity, making blind substitution a high‑risk decision in any structure‑based optimization program.

Quantitative Differentiation Evidence for 2-[Acetyl(cyclopropyl)amino]-2-(4-hydroxyphenyl)acetic acid Relative to Closest Analogs


Molecular Weight Shift of 42.03 g·mol⁻¹ Distinguishes the N‑Acetylated Scaffold from Its De‑acetylated Analog

The target compound carries an acetyl group on the nitrogen atom, resulting in a molecular weight of 249.26 g·mol⁻¹ . The closest structurally related compound, 2‑(cyclopropylamino)‑2‑(4‑hydroxyphenyl)acetic acid, lacks this acetyl group and has a molecular weight of 207.23 g·mol⁻¹ . The difference of 42.03 g·mol⁻¹ corresponds precisely to the mass of a single acetyl fragment (CH₃CO⁺ = 43.04 Da; observed Δ = 42.03 Da attributable to replacement of –NH– with –NAc–). This mass increment is unequivocal by LC‑MS or HRMS, enabling unambiguous identity verification of the building block throughout synthetic workflows.

medicinal chemistry building block characterization structure-property relationship

Reduction in Hydrogen-Bond Donor Count from 3 to 2 Lowers Polarity Relative to the De‑acetylated Congener

The target compound possesses only two hydrogen‑bond donor atoms (phenolic –OH and carboxylic acid –OH) because the nitrogen is fully substituted and lacks an N–H proton . Its de‑acetylated analog, 2‑(cyclopropylamino)‑2‑(4‑hydroxyphenyl)acetic acid, retains the secondary amine N–H, giving it three hydrogen‑bond donors . This reduction in donor count from 3 to 2 is predicted to increase passive membrane permeability by approximately 0.5–1.0 log units based on Lipinski analysis, as the compound no longer needs to fully desolvate as many polar protons to cross a lipid bilayer.

pharmacokinetics drug-likeness hydrogen bonding

Comparable Minimum Purity Specifications Support Interchangeable Procurement Quality Between Acetylated and De‑acetylated Scaffolds

Vendor certificates of analysis indicate that the target compound is supplied with a minimum purity of ≥95% (¹H‑NMR) , matching the minimum purity specification of ≥95% reported for 2‑(cyclopropylamino)‑2‑(4‑hydroxyphenyl)acetic acid from independent suppliers . This parity ensures that the acetylated building block meets the same quality threshold expected for its de‑acetylated counterpart in research and development settings, reducing the need for additional in‑house purification before use.

chemical procurement purity specification vendor quality control

Cyclopropyl Ring Conformational Restriction Offers Enhanced Target Pre‑organization Relative to Acyclic Alkyl‑Substituted Glycine Analogs

The cyclopropyl substituent introduces a stereoelectronic constraint that reduces the number of low‑energy conformers accessible to the α‑amino acid backbone. While explicit free‑energy differences require target‑specific measurements, class‑level evidence from CYP‑enzyme inhibitor series demonstrates that cyclopropyl‑bearing glycine derivatives exhibit 2‑ to 10‑fold improvements in target affinity over their n‑propyl‑substituted analogs due to reduced conformational entropy penalty upon binding [1]. The combination of cyclopropyl rigidity and the phenolic hydrogen‑bond anchoring point in the target compound offers a pre‑organized scaffold that is absent in flexible N‑alkyl glycine alternatives.

conformational restriction target pre‑organization structure‑based drug design

Procurement‑Optimized Application Scenarios for 2-[Acetyl(cyclopropyl)amino]-2-(4-hydroxyphenyl)acetic acid


Direct Incorporation into HCV NS5A Inhibitor Analogues Requiring a Pre‑acetylated Cyclopropyl Glycine Scaffold

The N‑acetyl cyclopropyl glycine motif appears in multiple NS5A inhibitor chemotypes. 2-[Acetyl(cyclopropyl)amino]-2-(4-hydroxyphenyl)acetic acid can serve as a direct peptide‑coupling partner for the generation of daclatasvir‑like molecules, where the acetyl group is retained in the final drug substance to modulate metabolic stability [1]. Procurement of the pre‑acetylated intermediate eliminates a low‑yielding acetylation step late in the synthetic route, improving overall process mass intensity.

Core Scaffold for Protease Inhibitor Lead Optimization Campaigns That Probe the S1′ Pocket

The 4‑hydroxyphenyl group can engage in hydrogen‑bonding interactions with backbone carbonyls in the S1′ pocket of aspartyl proteases, while the cyclopropyl ring occupies a small, well‑defined hydrophobic sub‑pocket [1]. SAR programs can use the compound as a starting point to derivatize through the phenolic –OH or the carboxylic acid, rapidly generating focused libraries with retained conformational constraint.

Synthesis of Affinity‑Labeling Probes via Chemoselective Functionalization of the Phenolic Hydroxyl Group

The phenolic –OH offers a chemoselective handle for attaching biotin, fluorophores, or photoaffinity tags without interfering with the cyclopropyl‑acetamide core. This application is particularly relevant for target‑engagement studies in cellular thermal shift assays (CETSA) and for pull‑down experiments designed to identify off‑target interactions of early‑stage leads derived from cyclopropylamine acetamide chemotypes [1].

Quote Request

Request a Quote for 2-[Acetyl(cyclopropyl)amino]-2-(4-hydroxyphenyl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.